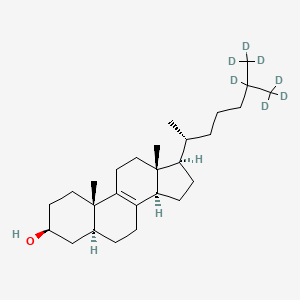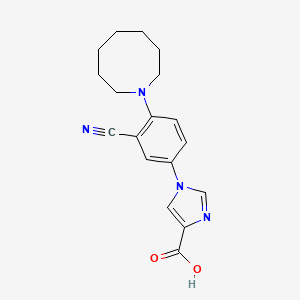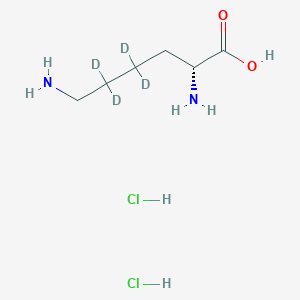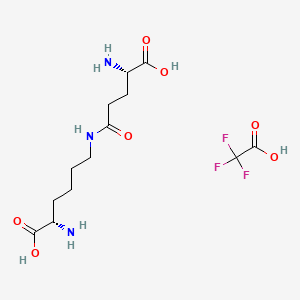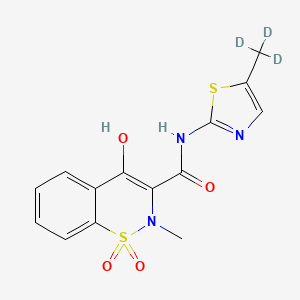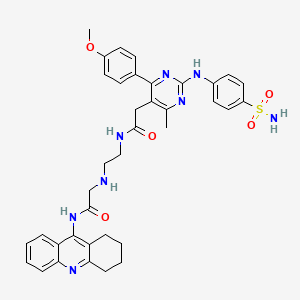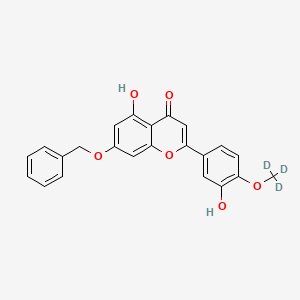
7-O-Benzyldiosmetine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-O-Benzyldiosmetine-d3 is a deuterated derivative of 7-O-Benzyldiosmetine. This compound is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. Deuterium is a stable isotope of hydrogen with an additional neutron, making it useful in various scientific applications, including tracing and studying metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-Benzyldiosmetine-d3 typically involves the introduction of deuterium atoms into the parent compound, 7-O-Benzyldiosmetine. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of 7-O-Benzyldiosmetine can lead to the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Large-Scale Deuterium Exchange: Conducting deuterium exchange reactions on a larger scale using industrial reactors and deuterium sources.
Purification and Isolation: The product is purified using techniques such as chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
7-O-Benzyldiosmetine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
7-O-Benzyldiosmetine-d3 has several scientific research applications, including:
Metabolic Studies: The deuterium atoms in the compound make it useful for tracing metabolic pathways and studying the metabolism of related compounds.
Pharmacokinetics: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Isotope Labeling: The compound is used as an isotope-labeled standard in mass spectrometry and other analytical techniques.
Biological Research: It is employed in biological research to study the effects of deuterium substitution on biological activity and interactions.
作用機序
The mechanism of action of 7-O-Benzyldiosmetine-d3 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, known as the kinetic isotope effect. This can lead to differences in the metabolism and biological activity of the compound compared to its non-deuterated counterpart.
類似化合物との比較
Similar Compounds
7-O-Benzyldiosmetine: The non-deuterated parent compound.
7-O-Methyldiosmetine: A similar compound with a methoxy group instead of a benzyloxy group.
Diosmetine: The core structure without the benzyloxy or methoxy groups.
Uniqueness
7-O-Benzyldiosmetine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as enhanced stability and the ability to trace metabolic pathways. The deuterium atoms also lead to differences in the compound’s chemical and biological properties compared to its non-deuterated counterparts.
特性
分子式 |
C23H18O6 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C23H18O6/c1-27-20-8-7-15(9-17(20)24)21-12-19(26)23-18(25)10-16(11-22(23)29-21)28-13-14-5-3-2-4-6-14/h2-12,24-25H,13H2,1H3/i1D3 |
InChIキー |
RVTCKYGFSPHTRQ-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4)O)O |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


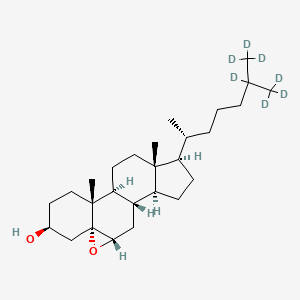

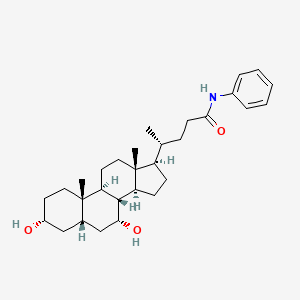

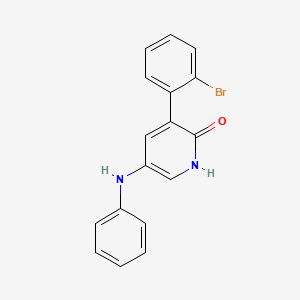
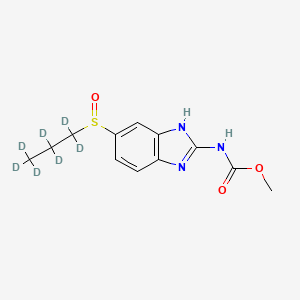

![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
